BenchChemオンラインストアへようこそ!

1-(3,3,3-Trifluoropropyl)piperazine dihydrochloride

Lipophilicity CNS drug design Physicochemical profiling

1-(3,3,3-Trifluoropropyl)piperazine dihydrochloride (CAS 337530-57-1) is the crystalline dihydrochloride salt of a fluorinated N-alkylpiperazine building block. The free base (CAS 399580-61-1) bears a 3,3,3-trifluoropropyl substituent on the piperazine nitrogen, yielding a molecular formula of C₇H₁₃F₃N₂ (MW 182.19) and a calculated logP of 1.11.

Molecular Formula C7H15Cl2F3N2
Molecular Weight 255.11 g/mol
CAS No. 337530-57-1
Cat. No. B3126746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,3,3-Trifluoropropyl)piperazine dihydrochloride
CAS337530-57-1
Molecular FormulaC7H15Cl2F3N2
Molecular Weight255.11 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCC(F)(F)F.Cl.Cl
InChIInChI=1S/C7H13F3N2.2ClH/c8-7(9,10)1-4-12-5-2-11-3-6-12;;/h11H,1-6H2;2*1H
InChIKeyMQOCECFTCBEIMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,3,3-Trifluoropropyl)piperazine Dihydrochloride (CAS 337530-57-1): Procurement-Relevant Identity and Physicochemical Baseline


1-(3,3,3-Trifluoropropyl)piperazine dihydrochloride (CAS 337530-57-1) is the crystalline dihydrochloride salt of a fluorinated N-alkylpiperazine building block. The free base (CAS 399580-61-1) bears a 3,3,3-trifluoropropyl substituent on the piperazine nitrogen, yielding a molecular formula of C₇H₁₃F₃N₂ (MW 182.19) and a calculated logP of 1.11 . The dihydrochloride salt (MW 255.11) provides a solid, easily handled form with aqueous solubility ≥12.5 mg/mL, contrasting with the free base which is a flammable liquid . This compound is referenced in 114 patents as a synthetic intermediate, underscoring its established role in medicinal chemistry pipelines [1].

Why 1-(3,3,3-Trifluoropropyl)piperazine Dihydrochloride Cannot Be Swapped for a Generic Alkylpiperazine Salt in Procurement


Substituting this compound with a non-fluorinated alkylpiperazine (e.g., 1-propylpiperazine) or even a shorter-chain fluorinated analog (e.g., 1-(2,2,2-trifluoroethyl)piperazine) introduces measurable differences in lipophilicity, basicity, and physical form that propagate into divergent biological outcomes in downstream products. The trifluoropropyl chain reduces the piperazine N basicity via its electron-withdrawing effect, modulating target engagement and selectivity [1]. The logP difference of 0.39 units versus the trifluoroethyl analog represents a ~2.5× shift in octanol-water partitioning, which alters CNS penetration potential and metabolic stability of derived drug candidates . Furthermore, the dihydrochloride salt form delivers aqueous solubility and handling characteristics that the free base cannot match, directly impacting synthetic workflow compatibility .

Quantitative Differentiation Evidence for 1-(3,3,3-Trifluoropropyl)piperazine Dihydrochloride Versus Closest Analogs


LogP Advantage: +0.39 Units (~2.5× Lipophilicity) Over 1-(2,2,2-Trifluoroethyl)piperazine

The free base of the target compound exhibits a calculated LogP of 1.11, compared to 0.72 for the shorter-chain 1-(2,2,2-trifluoroethyl)piperazine . This ΔLogP of +0.39 corresponds to an approximately 2.5-fold higher octanol-water partition coefficient. The increased lipophilicity arises from the additional methylene unit in the trifluoropropyl chain, which extends the hydrophobic spacer between the electron-withdrawing CF₃ group and the piperazine ring.

Lipophilicity CNS drug design Physicochemical profiling

Dihydrochloride Salt: Aqueous Solubility ≥12.5 mg/mL vs. Free Base Liquid Handling Limitations

The dihydrochloride salt (CAS 337530-57-1) is a solid with measured aqueous solubility ≥12.5 mg/mL (≥16.38 mM) . In contrast, the free base (CAS 399580-61-1) is a flammable liquid (GHS H226) with boiling point 173.8°C at 760 mmHg, classified as causing severe skin burns and eye damage (GHS H314) . The salt form's solid state enables accurate gravimetric dispensing, while its water solubility supports aqueous-phase reactions and biological assay preparation without organic co-solvents.

Salt selection Aqueous solubility Synthetic workflow

5-Fold In Vitro Potency Gain and Extended In Vivo Duration When Trifluoropropyl Replaces n-Propyl in a Steroid Sulfatase Inhibitor Scaffold

In a direct head-to-head study, replacing the N-propyl group of a second-generation steroid sulfatase inhibitor (compound 2) with an N-3,3,3-trifluoropropyl group (compound 10) produced a 5-fold improvement in in vitro potency, complete inhibition of rat liver steroid sulfatase activity after a single 0.5 mg/kg oral dose, and a significantly longer duration of inhibition [1]. The authors attributed these gains to increased lipophilicity, enhanced metabolic stability, and potential fluorine-mediated hydrogen bonding with Arg98 in the enzyme active site.

Steroid sulfatase inhibition Fluorine SAR In vivo duration of action

5-HT₄ Receptor Binding Affinity and Selectivity Profile Preserved with 3,3,3-Trifluoropropyl N-Alkyl Chain

In a systematic series of fluorinated 5-HT₄R antagonists, the 3,3,3-trifluoropropyl derivative (6d) and the 4,4,4-trifluorobutyl derivative (6e) were shown to bind to the 5-HT₄ receptor while maintaining their pharmacological profile and selectivity toward other 5-HT receptor subtypes [1]. The study demonstrated that for this chemotype, decreased piperidine nitrogen basicity (induced by the electron-withdrawing fluorinated chain) reduced binding affinity, but the concomitant increase in lipophilicity had minimal impact on affinity and selectivity. The trifluoropropyl chain thus occupies a balanced position—sufficiently electron-withdrawing to modulate basicity without abolishing target engagement.

5-HT₄ receptor GPCR selectivity Fluorinated SAR

Patent Footprint: 114 Patents Reference This Building Block, Indicating Broad Validated Utility

According to PubChemLite, 1-(3,3,3-trifluoropropyl)piperazine (InChIKey: PYSUBPCPJRBSGH-UHFFFAOYSA-N) is referenced in 114 patents [1]. This patent count places it among the more frequently utilized fluorinated piperazine building blocks. While patent count alone does not constitute direct performance differentiation, it serves as a proxy for the compound's demonstrated utility across diverse therapeutic programs and chemical series. The breadth of patent coverage spans CNS, oncology, antiviral, and metabolic disease indications based on the patent families identified in related searches.

Patent landscape Building block Medicinal chemistry

Highest-Confidence Use Cases for 1-(3,3,3-Trifluoropropyl)piperazine Dihydrochloride Based on Quantitative Differentiation Evidence


CNS-Penetrant Drug Candidate Synthesis Requiring Balanced Lipophilicity

Programs targeting CNS receptors (e.g., 5-HT₄R, dopamine D₂, or sigma receptors) benefit from the trifluoropropyl chain's ΔLogP of +0.39 over the trifluoroethyl analog, providing enhanced blood-brain barrier penetration potential without the excessive lipophilicity that longer perfluoroalkyl chains introduce [1]. The dihydrochloride salt's aqueous solubility (≥12.5 mg/mL) simplifies aqueous workup and salt metathesis steps during multi-step syntheses of CNS drug candidates .

Steroid Sulfatase or Related Enzyme Inhibitor Lead Optimization

Building on the Woo et al. (2008) demonstration that N-3,3,3-trifluoropropyl substitution yields a 5-fold potency increase, complete oral efficacy at 0.5 mg/kg, and extended duration of action in a steroid sulfatase inhibitor scaffold, this building block is directly indicated for medicinal chemistry efforts targeting sulfatase enzymes or structurally related hydrolases where fluorination-driven potency and metabolic stability gains are sought [2].

GPCR Modulator Libraries Requiring Subtype Selectivity Preservation

The Fontenelle et al. (2013) finding that the 3,3,3-trifluoropropyl chain preserves 5-HT₄R binding affinity and selectivity across 5-HT receptor subtypes supports its use in GPCR-focused libraries. The electron-withdrawing CF₃ group modulates piperazine basicity without triggering off-target receptor engagement, making it suitable for parallel synthesis of biased or subtype-selective GPCR ligands [1].

Parallel Synthesis and High-Throughput Chemistry Workflows

The solid dihydrochloride salt form enables accurate automated dispensing in parallel synthesis platforms, unlike the free base which is a corrosive, flammable liquid requiring specialized handling. With 114 patents referencing this building block, its synthetic compatibility with diverse reaction conditions (amide coupling, reductive amination, nucleophilic aromatic substitution) is well-precedented, reducing method development time in library production [3].

Quote Request

Request a Quote for 1-(3,3,3-Trifluoropropyl)piperazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.